molecular formula C19H32N2O3 B15345244 Benzoic acid, 4-butylamino-2-ethoxy-, 2-(diethylamino)ethyl ester CAS No. 53352-75-3

Benzoic acid, 4-butylamino-2-ethoxy-, 2-(diethylamino)ethyl ester

Cat. No.: B15345244
CAS No.: 53352-75-3
M. Wt: 336.5 g/mol
InChI Key: PJAVBVIWGYXOMZ-UHFFFAOYSA-N
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Description

2-diethylaminoethyl 4-(butylamino)-2-ethoxybenzoate is a chemical compound with the molecular formula C17H28N2O2. It is known for its applications in various fields, including medicine and chemistry. This compound is characterized by its unique structure, which includes both diethylamino and butylamino groups attached to a benzoate core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-diethylaminoethyl 4-(butylamino)-2-ethoxybenzoate typically involves the reaction of 4-(butylamino)benzoic acid with 2-diethylaminoethanol. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. The reaction mixture is heated to a specific temperature to ensure the formation of the desired ester.

Industrial Production Methods

In industrial settings, the production of 2-diethylaminoethyl 4-(butylamino)-2-ethoxybenzoate involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-diethylaminoethyl 4-(butylamino)-2-ethoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-diethylaminoethyl 4-(butylamino)-2-ethoxybenzoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its use as a local anesthetic and in pain management.

    Industry: The compound is used in the formulation of various industrial products, including coatings and adhesives.

Mechanism of Action

The mechanism of action of 2-diethylaminoethyl 4-(butylamino)-2-ethoxybenzoate involves its interaction with specific molecular targets. In medicinal applications, it acts as a local anesthetic by blocking sodium channels in nerve cells, preventing the transmission of pain signals. The compound’s structure allows it to bind effectively to these channels, inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

    Procaine: Another local anesthetic with a similar structure but different functional groups.

    Lidocaine: A widely used local anesthetic with a different molecular structure but similar pharmacological effects.

    Bupivacaine: A long-acting local anesthetic with a different chemical structure.

Uniqueness

2-diethylaminoethyl 4-(butylamino)-2-ethoxybenzoate is unique due to its specific combination of diethylamino and butylamino groups, which confer distinct chemical and pharmacological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound in various applications.

Properties

CAS No.

53352-75-3

Molecular Formula

C19H32N2O3

Molecular Weight

336.5 g/mol

IUPAC Name

2-(diethylamino)ethyl 4-(butylamino)-2-ethoxybenzoate

InChI

InChI=1S/C19H32N2O3/c1-5-9-12-20-16-10-11-17(18(15-16)23-8-4)19(22)24-14-13-21(6-2)7-3/h10-11,15,20H,5-9,12-14H2,1-4H3

InChI Key

PJAVBVIWGYXOMZ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC(=C(C=C1)C(=O)OCCN(CC)CC)OCC

Origin of Product

United States

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